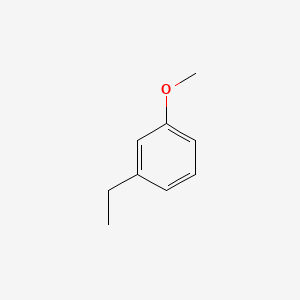

1-Ethyl-3-methoxybenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-5-4-6-9(7-8)10-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLZULQNIPIABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147253 | |

| Record name | Benzene, 1-ethyl-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10568-38-4 | |

| Record name | Benzene, 1-ethyl-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010568384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10568-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 3 Methoxybenzene and Its Analogs

Traditional Synthesis Pathways

Traditional methods for the synthesis of 1-ethyl-3-methoxybenzene and its analogs have long been established in organic chemistry. These pathways include electrophilic alkylation, Williamson ether synthesis, multi-step syntheses, and the application of organometallic reagents.

Electrophilic Alkylation Strategies for Aromatic Ethers

Friedel-Crafts alkylation is a primary method for introducing an ethyl group onto an aromatic ether like anisole (B1667542). libretexts.orgshiksha.com This electrophilic aromatic substitution reaction typically employs an alkyl halide, such as ethyl chloride, and a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). libretexts.orgtamu.edu The catalyst facilitates the formation of a carbocation electrophile, which then attacks the electron-rich aromatic ring. libretexts.org

The methoxy (B1213986) group (-OCH₃) in anisole is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. shiksha.combyjus.com Consequently, the alkylation of anisole primarily yields a mixture of ortho- and para-isomers. shiksha.comyoutube.com The formation of the meta-isomer, this compound, is generally not favored under standard Friedel-Crafts conditions. Achieving meta-selectivity often requires alternative strategies or precursors where the directing effects of the substituents align to favor the meta-position.

It's important to note that Friedel-Crafts alkylations are subject to certain limitations. For instance, they are not effective on aromatic rings substituted with strongly electron-withdrawing groups. libretexts.org

Williamson Ether Synthesis and Related Approaches

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including this compound. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com To synthesize this compound via this method, one could react 3-ethylphenoxide with a methylating agent like methyl iodide, or conversely, react sodium methoxide (B1231860) with a 3-ethyl-substituted aryl halide.

The reaction is typically carried out by first deprotonating the corresponding phenol (B47542) (3-ethylphenol) with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the alkoxide. youtube.comlibretexts.org This is followed by the addition of the alkyl halide. youtube.com The choice of reactants is crucial; for an efficient SN2 reaction, a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.orgbyjus.com

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

| 3-Ethylphenol (B1664133) | Methyl Iodide | NaOH / DMSO | This compound |

| Sodium Methoxide | 3-Ethylbenzyl Halide | Methanol (B129727) | This compound |

This table presents illustrative examples of the Williamson ether synthesis for preparing this compound.

Multi-Step Synthesis from Precursors (e.g., hydrogenation, oxidation, condensation, dehydration)

Multi-step synthesis provides a pathway to this compound from various precursors, allowing for greater control over the final structure. acs.orgmsu.edu For example, a synthetic route could begin with a commercially available starting material that is chemically modified through a series of reactions.

One potential multi-step approach could involve:

Nitration of a suitable benzene (B151609) derivative.

Reduction of the nitro group to an amine.

Diazotization of the amine followed by a Sandmeyer reaction to introduce a methoxy group.

Acylation of the aromatic ring, followed by reduction of the ketone to an ethyl group.

These sequences allow for the strategic placement of functional groups to achieve the desired substitution pattern. For instance, the synthesis of a related compound, 3-ethoxy-4-methoxybenzaldehyde, has been achieved from isovanillin (B20041) through ethylation. google.com Similarly, multi-component reactions can be employed to construct complex molecules in a single pot, avoiding lengthy workup procedures. acs.org

Application of Organometallic Reagents (e.g., Grignard reactions) in C-C Bond Formation

Organometallic reagents, particularly Grignard reagents, are instrumental in forming carbon-carbon bonds. libretexts.orglibretexts.org A Grignard reagent, with the general formula RMgX, acts as a potent nucleophile. libretexts.org

To synthesize a precursor for this compound, a Grignard reagent could be used to introduce the ethyl group. For example, reacting 3-methoxybenzaldehyde (B106831) with ethylmagnesium bromide would yield 1-(3-methoxyphenyl)propan-1-ol. libretexts.orgyoutube.com Subsequent dehydration and hydrogenation of the resulting alkene would produce this compound.

Alternatively, a Grignard reagent derived from 3-bromoanisole (B1666278) could react with an electrophile containing the ethyl group. The reaction of Grignard reagents with esters, for instance, leads to the addition of two alkyl groups and the formation of a tertiary alcohol. masterorganicchemistry.comyoutube.com

| Grignard Reagent | Electrophile | Intermediate Product | Final Product (after further steps) |

| Ethylmagnesium Bromide | 3-Methoxybenzaldehyde | 1-(3-Methoxyphenyl)propan-1-ol | This compound |

| 3-Methoxyphenylmagnesium Bromide | Acetaldehyde | 1-(3-Methoxyphenyl)ethanol | This compound |

This table illustrates the application of Grignard reagents in the synthesis of precursors for this compound.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches often rely on catalysis to improve reaction conditions and reduce waste.

Catalytic Synthesis Protocols

Catalytic methods are at the forefront of modern organic synthesis. For the synthesis of aromatic ethers and their derivatives, various catalytic systems have been explored. For instance, the O-alkylation of phenols can be achieved using catalysts to improve selectivity and efficiency. researchgate.net

In the context of producing compounds like this compound, catalytic approaches could include:

Catalytic Hydrogenation: The reduction of a ketone precursor, such as 3-methoxyacetophenone, to an ethyl group can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com

Catalytic Alkylation: The use of solid acid catalysts or recyclable ionic liquids for Friedel-Crafts type alkylations can offer a greener alternative to traditional Lewis acids. researchgate.net These catalysts can often be recovered and reused, reducing waste and cost.

Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to form the C-C bond between a methoxy-substituted aryl ring and an ethyl group.

Microwave-Assisted Organic Synthesis of Related Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technology has been successfully applied to a variety of reactions for synthesizing compounds structurally related to this compound.

One prominent example is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone for forming carbon-carbon bonds, essential for constructing biaryl structures found in many pharmaceuticals and advanced materials. nih.govfrontiersin.org Microwave irradiation has been shown to significantly accelerate these couplings. For instance, the synthesis of 5-aryl-2'-deoxyuridines from 5-iodo-2'-deoxyuridine and various boronic acids was achieved in moderate to good yields with short reaction times when performed in pure water under microwave irradiation. rsc.org Similarly, a highly efficient microwave-assisted Suzuki-Miyaura reaction for creating 5-substituted thiazoles has been developed, utilizing an aqueous medium without an organic co-solvent. rsc.org The use of a pyridine-pyrazole/Pd(II) complex as a catalyst in a water/ethanol co-solvent system under microwave irradiation has also proven effective for synthesizing various biaryls, boasting rapid reaction times and the use of non-toxic solvents. nih.gov

Another area where microwave assistance has proven beneficial is in the synthesis of heterocyclic compounds. For example, a simple and efficient method for producing 3-(4-Ethylbenzyl)-1-(4-methoxybenzyl)-6-(methylthio)-1,3,5-triazine-2,4(1H, 3H)-dione derivatives has been developed using solvent-free microwave irradiation. This approach not only speeds up the reaction but also simplifies purification and reduces waste. Furthermore, a one-pot, three-component condensation reaction to synthesize thiazolo[3,2-a]pyrimidine derivatives has been successfully carried out under microwave irradiation, yielding excellent results in a short time. clockss.org

The table below summarizes the conditions and outcomes of some microwave-assisted syntheses of related compounds.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Suzuki-Miyaura Coupling | 5-iodo-2'-deoxyuridine, Aryl boronic acids | Pd catalyst, Water, Microwave | 5-aryl-2'-deoxyuridines | Moderate to Good | rsc.org |

| Suzuki-Miyaura Coupling | Bromo-thiazole, Aryl boronic acids | Pd catalyst, Aqueous medium, Microwave | 5-substituted thiazoles | High | rsc.org |

| Suzuki-Miyaura Coupling | 4'-bromoacetophenone, Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex, Water/Ethanol, Microwave | 4-phenylacetophenone | High | nih.gov |

| Condensation Reaction | 1,3-bis(tert-butoxycarbonyl)-2–methyl–2-thiopseudourea, 4-methoxybenzyl alcohol, triphenylphosphine, diethyl azodicarboxylate | THF, Microwave | 1-(4-methoxybenzyl)-2-methyl-3-thiopseudourea | Not Specified | |

| One-pot Condensation | Thiazol-2-amine, Aldehyde, Ethyl acetoacetate | Acetic acid, Microwave | Thiazolo[3,2-a]pyrimidine derivatives | Excellent | clockss.org |

Solvent-Free or Environmentally Benign Reaction Systems

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have spurred the development of solvent-free and environmentally benign reaction systems. acs.orgorganic-chemistry.org These approaches are not only ecologically responsible but often offer advantages in terms of efficiency and cost-effectiveness.

Solvent-free reactions, where the reactants themselves act as the solvent, can lead to higher concentrations, faster reaction rates, and simplified work-up procedures. A notable example is the MeSO3H-catalyzed cyclotrimerization of acetophenones to produce 1,3,5-triphenylbenzenes, which proceeds efficiently without a solvent. researchgate.net Another successful application is the one-pot synthesis of dithiocarbamates from amines, carbon disulfide, and alkyl halides, which occurs at room temperature without a catalyst and in the absence of a solvent. organic-chemistry.org

The use of water as a reaction medium is another cornerstone of green chemistry. nih.gov Suzuki-Miyaura cross-coupling reactions have been successfully performed in pure water or aqueous mixtures, often with the aid of microwave irradiation, to synthesize a variety of biaryl compounds. nih.govrsc.org These aqueous systems can facilitate catalyst recycling and reduce the reliance on volatile organic solvents. researchgate.net The development of catalysts that are stable and active in water, such as a magnetic ethylene-based periodic mesoporous organosilica supported palladium nanocatalyst, further enhances the utility of this approach. frontiersin.org

Friedel-Crafts acylation, a fundamental reaction for introducing acyl groups onto aromatic rings, has also been adapted to be more environmentally friendly. scirp.orgresearchgate.net Traditionally, this reaction uses stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which generate significant waste. scirp.org The use of solid acid catalysts, such as zeolites, offers a reusable and more sustainable alternative. For instance, mordenite (B1173385) zeolite has been shown to be a highly selective and reusable catalyst for the acylation of anisole with acetic anhydride (B1165640), producing 4-methoxyacetophenone with excellent conversion and selectivity. scirp.org

The following table highlights some examples of solvent-free or environmentally benign reaction systems.

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Key Advantage | Reference |

| Cyclotrimerization | Acetophenones | MeSO3H | Solvent-free | High yield, simple procedure | researchgate.net |

| Dithiocarbamate Synthesis | Amines, CS2, Alkyl halides | Catalyst-free | Solvent-free | High atom economy, mild conditions | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Aryl halides, Aryl boronic acids | Fe3O4@PMO/SB-Pd | Water | Catalyst recoverability, green solvent | frontiersin.orgnih.gov |

| Friedel-Crafts Acylation | Anisole, Acetic anhydride | Mordenite Zeolite | Acetic acid | High selectivity, reusable catalyst | scirp.org |

| Grob-Ugi Cascade | Phenyl-substituted alcohols, Ammonium carbamate, isocyanides | PhI(OAc)2 | CF3CH2OH | Mild conditions, good yields | acs.org |

Optimization of Reaction Conditions and Yield for Academic Research Syntheses

The optimization of reaction conditions is a critical aspect of academic research, aiming to maximize product yield and purity while minimizing reaction time and side products. The synthesis of polysubstituted benzenes, such as analogs of this compound, requires careful planning, often employing a retrosynthetic approach to determine the optimal order of substituent introduction. libretexts.orgkhanacademy.org

For instance, in the synthesis of a molecule with multiple substituents, the directing effects of the groups already present on the aromatic ring must be considered. libretexts.orgkhanacademy.org A meta-directing group should be introduced first if a meta-relationship between substituents is desired in the final product. Conversely, an ortho-, para-directing group would be the initial choice for ortho or para substitution patterns.

The choice of catalyst and reaction parameters such as temperature, reaction time, and reactant ratios are all crucial variables that are systematically adjusted to achieve the desired outcome. In the context of Friedel-Crafts reactions, while traditional Lewis acids are effective, the development of more robust and selective catalysts is an ongoing area of research. researchgate.net For example, modifying zeolites with heteropolyacids has been shown to enhance their catalytic activity in the acylation of anisole. researchgate.net

In Suzuki-Miyaura couplings, the choice of palladium catalyst, base, and solvent system can significantly impact the reaction's efficiency. nih.gov Design of experiments (DOE) and response surface methodology are powerful tools used to systematically optimize these parameters. For example, a study on the microwave-assisted Suzuki-Miyaura coupling in a natural eutectic solvent identified the optimal conditions to be a specific molar ratio of betaine (B1666868) to glycerol, a particular palladium catalyst, and sodium carbonate as the base, achieving high yields in a short time. nih.gov

The following table provides examples of how reaction conditions have been optimized for specific syntheses.

| Reaction | Variable Optimized | Optimal Condition | Outcome | Reference |

| Friedel-Crafts Acylation of Anisole | Catalyst | Mordenite zeolite (SiO2/Al2O3 = 110) | Quantitative conversion within 2 hours | scirp.org |

| Suzuki-Miyaura Coupling | Base | K2CO3 | Highest yield compared to other bases | nih.gov |

| Thioxanthylium Salt Synthesis | Acid Catalyst | Trifluoromethanesulfonic acid (TfOH) | Good yields of desired product | nih.gov |

| Benzene Alkylation | Reactor Feed Distribution | Optimized distribution ratios | Increased ethylbenzene (B125841) conversion | researchgate.net |

| Suzuki-Miyaura Coupling in Eutectic Solvent | Multiple (Solvent ratio, catalyst, base, temp, time) | Betaine:glycerol (1:4), PdCl2dppf.CH2Cl2, Na2CO3, 129 °C, 15 min | Increased reactivity and rapid kinetics | nih.gov |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Specific Reaction Pathways for 1-Ethyl-3-methoxybenzene Transformations

Transformations of this compound primarily follow the pathways of electrophilic aromatic substitution. The combined directing effects of the methoxy (B1213986) and ethyl groups determine the regioselectivity of these reactions. The methoxy group is a powerful ortho, para-director, while the ethyl group is also an ortho, para-director, albeit weaker.

In the case of this compound, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. The position para to the ethyl group is position 6, and the positions ortho to it are 2 and 4. Therefore, electrophilic attack is strongly favored at positions 2, 4, and 6, with the major product often being substitution at the 4-position due to reduced steric hindrance compared to the 2 and 6 positions.

| Position | Activating Group(s) | Directing Effect | Predicted Reactivity |

| 2 | Methoxy (ortho), Ethyl (ortho) | Ortho, Para | High |

| 4 | Methoxy (para), Ethyl (ortho) | Ortho, Para | High |

| 5 | - | - | Low |

| 6 | Methoxy (ortho) | Ortho, Para | High |

Mechanistic Studies of Side-Chain Functionalization (e.g., benzylic oxidation)

The ethyl group of this compound possesses a benzylic position (the carbon atom attached to the benzene (B151609) ring), which is susceptible to oxidation. Benzylic oxidation typically proceeds through a radical mechanism. The reaction is often initiated by the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. This radical can then react with an oxidizing agent, such as oxygen, to form a hydroperoxide intermediate, which can subsequently be converted to a ketone or carboxylic acid. nih.gov

The stability of the benzylic radical is a key factor in the facility of this reaction. The electron-donating methoxy group on the aromatic ring can further stabilize this radical intermediate through resonance, making the benzylic position of this compound particularly reactive towards oxidation compared to ethylbenzene (B125841) itself. oregonstate.edu

Detailed Mechanisms of Electrophilic Aromatic Substitution on Methoxy- and Ethyl-Substituted Aromatics

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and proceeds via a two-step mechanism. masterorganicchemistry.com

Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks a strong electrophile (E+). youtube.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. The resulting intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.comuci.edu For this compound, the positive charge in the sigma complex can be delocalized over several atoms, including the carbon bearing the methoxy group, which provides significant stabilization through resonance.

Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. youtube.com This is a fast step that restores the stable aromatic ring system. masterorganicchemistry.com

The directing effects of the methoxy and ethyl groups are a consequence of their ability to stabilize the sigma complex. Both groups, being electron-donating, stabilize the positive charge in the arenium ion, particularly when the electrophile attacks at the ortho and para positions relative to these substituents. libretexts.org The methoxy group's strong resonance effect makes it a more powerful activating and directing group than the ethyl group, which primarily acts through induction. khanacademy.org

Mechanisms of Chemical Degradation Pathways in Environmental Models

In environmental contexts, aromatic compounds like this compound can undergo degradation through various pathways, often initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). mdpi.com Photocatalytic degradation is one such process where a semiconductor photocatalyst, like TiO2, generates ROS upon illumination. mdpi.com

The degradation can proceed via two main mechanisms: mdpi.com

Oxidative degradation: Driven by hydroxyl radicals, this pathway often involves H-abstraction from the ethyl group or addition to the aromatic ring. mdpi.com

Reductive degradation: This pathway can be initiated by superoxide (B77818) radical anions (O2•−). mdpi.com

The presence of the electron-donating methoxy and ethyl groups influences the susceptibility of the molecule to these degradation pathways. For instance, the C-O bond of the methoxy group might favor a reductive degradation pathway. mdpi.com

Characterization of Reactive Intermediates (e.g., carbocations, radicals)

The study of reactions involving this compound necessitates the characterization of transient reactive intermediates.

Carbocations (Arenium Ions): In electrophilic aromatic substitution, the stability and structure of the arenium ion intermediate dictate the reaction's regioselectivity. The carbocation formed by attack at positions 2, 4, and 6 of this compound is significantly stabilized by the electron-donating methoxy and ethyl groups. This stabilization can be studied computationally and inferred from product distributions.

Radicals: Benzylic oxidation involves the formation of a benzylic radical. nih.gov This radical is stabilized by resonance with the aromatic ring, and this stabilization is enhanced by the methoxy substituent. Electron spin resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of such radical intermediates.

Catalytic Reaction Mechanisms and Enzyme-Mediated Transformations

Catalysts play a crucial role in many transformations of this compound.

Lewis Acid Catalysis in Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions, common examples of EAS, require a Lewis acid catalyst (e.g., AlCl3, FeCl3) to generate the strong electrophile. The catalyst coordinates with the alkyl or acyl halide, making the carbon atom more electrophilic and susceptible to attack by the aromatic ring.

Metal-Mediated Reactions: Various transition metals can catalyze reactions involving this compound. For example, nickel-catalyzed cross-coupling reactions could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring. acs.org

Enzyme-Mediated Transformations: In biological systems, enzymes such as cytochrome P450 monooxygenases can catalyze the hydroxylation of aromatic compounds. For this compound, this could involve hydroxylation of the aromatic ring or the ethyl side chain. These enzymatic reactions proceed through highly controlled mechanisms, often involving an iron-oxo intermediate, and can exhibit high regioselectivity and stereoselectivity.

Advanced Spectroscopic and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-ethyl-3-methoxybenzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring protons. The ethyl group's protons typically show a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from spin-spin coupling. docbrown.info The protons on the aromatic ring and the methoxy (B1213986) group protons will also have distinct chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. For this compound, one would expect to see distinct signals for the two carbons of the ethyl group, the methoxy carbon, and the six carbons of the benzene (B151609) ring, which may show some overlapping depending on their electronic environment. docbrown.info

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further resolve complex structures. COSY spectra establish correlations between coupled protons, for instance, between the CH₂ and CH₃ protons of the ethyl group. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for both ¹H and ¹³C spectra. These advanced NMR methods are crucial for confirming the precise substitution pattern on the benzene ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.7-7.2 | 112-130 | Multiplet |

| Methoxy H | ~3.8 | ~55 | Singlet |

| Methylene H | ~2.6 | ~29 | Quartet |

| Methyl H | ~1.2 | ~15 | Triplet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) can precisely determine the molecular weight of this compound (C₉H₁₂O), which is approximately 136.19 g/mol . nih.govacs.org HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula. acs.orgacs.orgacs.org

Fragmentation Analysis: In methods like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized and fragmented. nih.gov The resulting mass spectrum shows a parent ion peak corresponding to the molecular weight and various fragment ion peaks. For this compound, common fragmentation patterns would involve the loss of the ethyl group (C₂H₅) or the methoxy group (OCH₃), leading to characteristic fragment ions that help confirm the structure. The base peak in the GC-MS spectrum is often observed at m/z 121, corresponding to the loss of a methyl group, and another significant peak at m/z 136, the molecular ion. nih.gov

Interactive Table: Key Mass Spectrometry Data for this compound

| Technique | Information Provided | Key Findings |

| GC-MS | Molecular Weight and Fragmentation Pattern | Molecular Ion (M⁺): m/z 136, Base Peak: m/z 121 nih.gov |

| ESI-MS | "Soft" ionization for molecular weight | [M+H]⁺ or [M+Na]⁺ ions observed acs.org |

| HRMS | Precise mass and elemental formula | Confirms C₉H₁₂O formula acs.orgacs.orgacs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features. nih.gov

Key expected absorptions include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹ for the ethyl group.

C=C stretching (aromatic): A series of peaks in the 1450-1600 cm⁻¹ region.

C-O stretching (ether): A strong absorption band typically in the range of 1000-1300 cm⁻¹. The aryl-alkyl ether linkage in this compound would have a characteristic absorption in this region. mdpi.com

These vibrational signatures provide confirmatory evidence for the presence of the aromatic ring, the ethyl group, and the methoxy ether linkage.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.

Gas Chromatography (GC): Due to its volatility, GC is an ideal method for separating this compound from reaction mixtures and for assessing its purity. nih.govnist.gov The retention time of the compound is a characteristic property under specific GC conditions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are used for the separation and purification of less volatile compounds or for analyses requiring higher resolution. mdpi.com Reversed-phase HPLC is commonly used for the analysis of aromatic compounds like this compound. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity checks. mdpi.com The retardation factor (Rf) value is a key parameter in TLC analysis. mdpi.com

Advanced Analytical Methods for Trace Analysis and Complex Matrices in Research

In environmental and biological studies, the detection and quantification of this compound at trace levels often require highly sensitive analytical methods.

Trace Analysis: Techniques such as GC-MS operating in selected ion monitoring (SIM) mode or tandem mass spectrometry (MS/MS) provide the high sensitivity and selectivity needed for trace analysis. These methods can detect and quantify minute amounts of the compound in complex samples like water, air, or biological fluids.

Complex Matrices: When analyzing this compound in complex matrices, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to remove interfering substances and concentrate the analyte before instrumental analysis. The choice of method depends on the nature of the matrix and the concentration of the analyte.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance of accuracy and computational efficiency, making it suitable for studying molecules of this size. DFT calculations can elucidate global and local reactivity descriptors, providing insight into how 1-ethyl-3-methoxybenzene interacts with other chemical species.

Key molecular properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

For this compound, the electron-donating nature of both the methoxy (B1213986) and ethyl groups raises the energy of the HOMO, making the aromatic ring activated towards electrophilic substitution. Conceptual DFT provides a framework for quantifying this reactivity. Local reactivity descriptors, such as the Fukui function, can be calculated to predict the most likely sites for electrophilic, nucleophilic, or radical attack. In the case of electrophilic aromatic substitution on this compound, the methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). The ethyl group is a weaker activator, also directing ortho and para. DFT calculations can precisely quantify the relative reactivity of these positions. For instance, studies on similar aromatic systems use condensed Fukui functions to pinpoint the most susceptible atoms for attack mdpi.com.

Table 1: Conceptual DFT Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance for this compound |

|---|---|---|

| Global Descriptors | ||

| Electronegativity | χ | Measures the tendency to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Global Electrophilicity | ω | Index that quantifies the ability of the molecule to accept electrons. |

| Local Descriptors | ||

| Fukui Function | f(r) | Identifies the most reactive sites within the molecule. It can predict regioselectivity in reactions like electrophilic substitution. |

| Local Softness | s(r) | Related to the Fukui function, it indicates the local reactivity of specific atomic sites. |

Beyond DFT, other quantum mechanical methods are available to study electronic structure.

Ab Initio Methods: These methods calculate molecular properties from first principles, without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy, with CC being one of the most accurate but also most computationally expensive. For a molecule like this compound, MP2 calculations could be used to obtain a highly accurate geometry and energy, as has been done for analogous molecules like 1,3-dimethoxybenzene (B93181) to validate DFT results researchgate.net.

Semi-Empirical Methods: These methods simplify some of the complex calculations in ab initio theory by incorporating parameters derived from experimental data. While less accurate than DFT or ab initio methods, they are much faster, allowing for the study of very large molecular systems or longer timescale simulations.

Molecular Dynamics (MD) Simulations for Understanding Molecular Interactions and Behavior

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. In an MD simulation, atoms are treated as classical particles moving according to forces calculated from a "force field."

For this compound, MD simulations could be employed to:

Model Bulk Liquid Properties: Simulate the behavior of hundreds or thousands of molecules to predict macroscopic properties like density, viscosity, and diffusion coefficients at different temperatures.

Analyze Intermolecular Forces: Investigate how individual molecules of this compound interact and orient themselves in the liquid state. This would involve analyzing radial distribution functions to understand the packing and non-covalent interactions (e.g., van der Waals forces, π-π stacking).

Study Solvation Effects: Place a single molecule of this compound in a "box" of solvent molecules (like water or ethanol) to study how it is solvated, which is crucial for understanding its solubility and reactivity in solution. Studies on ionic liquids, for example, use MD to probe the structural organization and interactions between ions and with solvent molecules nih.govresearchgate.netesciencesspectrum.com.

Computational Prediction of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. By calculating the potential energy surface, researchers can identify stable molecules (reactants, products, intermediates) and the high-energy transition states that connect them.

For this compound, one could model a reaction like Friedel-Crafts acylation. The process would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (this compound and the acylating agent) and the potential products (isomers resulting from attack at different ring positions).

Transition State (TS) Searching: Locating the specific geometry of the transition state for each possible reaction pathway (e.g., attack at the C2, C4, or C6 positions).

Energy Profile Calculation: Determining the activation energy (the energy difference between the reactants and the transition state) for each pathway. The path with the lowest activation energy is the most kinetically favorable.

This type of analysis provides deep insight into reaction mechanisms and selectivity. For example, theoretical investigations of Friedel-Crafts reactions on other aromatic systems have successfully explained observed regioselectivity by comparing the energy profiles of different pathways acs.org.

Conformation Analysis and Tautomerism Studies through Computational Modeling

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Computational modeling is ideal for exploring the potential energy landscape associated with these rotations to find the most stable conformers.

For this compound, conformational flexibility arises from the rotation of the ethyl and methoxy groups relative to the plane of the benzene (B151609) ring.

Methoxy Group Rotation: The methoxy group is generally most stable when its C-O-C plane is coplanar with the aromatic ring.

Ethyl Group Rotation: The rotation of the ethyl group is more complex. Studies on the related molecule ethylbenzene (B125841) have found that the lowest energy conformation occurs when the C-C bond of the ethyl group is perpendicular to the plane of the ring researchgate.net.

A computational conformational analysis of this compound would involve systematically rotating these two groups and calculating the energy at each step to identify the global and local energy minima. Studies on the similar 1,3-dimethoxybenzene molecule revealed three stable planar conformers, highlighting the complexity that can arise from multiple substituent rotations researchgate.net. Tautomerism, which involves the migration of a proton and a shift in double bonds, is not a significant factor for this compound as it lacks the necessary functional groups for common tautomeric forms like keto-enol isomerization.

Table 2: Summary of Conformational Studies on Analogous Molecules

| Molecule | Method(s) | Key Findings on Stable Conformations | Reference |

|---|---|---|---|

| Ethylbenzene | DFT | The minimum energy geometry has the ethyl group's C-C bond perpendicular to the phenyl ring. | researchgate.net |

| Ethoxybenzene | DFT | The most stable conformer is planar, with the ethyl group in a trans position relative to the O-CH₂ bond. | researchgate.net |

| 1,3-Dimethoxybenzene | GED, DFT, MP2 | A mixture of three stable planar conformers (syn-anti, anti-anti, syn-syn) exists, with the syn-anti form being the most abundant. | researchgate.net |

Theoretical Prediction of Spectroscopic Parameters to Aid Characterization

Quantum chemical calculations can predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Vibrational Spectroscopy (IR and Raman): After optimizing the geometry of this compound, a frequency calculation can be performed. This yields the vibrational modes of the molecule, which correspond to the peaks in its IR and Raman spectra. Comparing the calculated frequencies with experimental spectra (available in databases like PubChem nih.gov) helps to confirm the molecule's structure and assign specific peaks to the vibrations of certain functional groups (e.g., C-H stretches, C-O stretch, aromatic ring modes).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (e.g., ¹H and ¹³C) can be calculated. These shielding values are then converted into chemical shifts (δ), which can be directly compared to experimental NMR spectra nih.gov. This is a powerful method for confirming atom connectivity and the chemical environment of each nucleus.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the conjugated π-system of the molecule. Studies on related molecules have shown good agreement between TD-DFT calculations and experimental absorption spectra nih.gov.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-dimethoxybenzene |

| Ethylbenzene |

| Ethoxybenzene |

| Water |

| Ethanol |

Research Applications and Utility in Chemical Sciences

Utility as a Synthetic Intermediate and Building Block in Organic Chemistry

In organic synthesis, the strategic placement of functional groups on an aromatic ring is crucial for building complex molecular architectures. 1-Ethyl-3-methoxybenzene serves as a useful starting material and intermediate due to the directing effects of its two substituents.

The methoxy (B1213986) (-OCH₃) and ethyl (-CH₂CH₃) groups on the benzene (B151609) ring influence the regioselectivity of subsequent chemical reactions, particularly electrophilic aromatic substitution. The methoxy group is a strong activating, ortho-, para-directing group, meaning it promotes the addition of electrophiles at the positions adjacent (ortho) and opposite (para) to it. wikipedia.org The ethyl group is also an activating, ortho-, para-directing group.

In the case of this compound, the directing effects of the two groups work in concert. The positions ortho to the methoxy group are 2 and 4, and the para position is 6. The positions ortho to the ethyl group are 2 and 4, and the para position is 6. Therefore, electrophilic substitution is strongly favored at positions 2, 4, and 6, providing a reliable method for synthesizing tri-substituted aromatic compounds with a specific substitution pattern. This makes this compound a valuable precursor for creating more complex molecules where precise substituent placement is required.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Substituent Group | Position on Ring | Activating/Deactivating | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| Methoxy (-OCH₃) | 1 | Activating | Ortho, Para | 2, 4, 6 |

| Ethyl (-CH₂CH₃) | 3 | Activating | Ortho, Para | 2, 4, 6 |

| Combined Effect | - | Strongly Activating | - | 2, 4, 6 |

A synthon is a conceptual unit within a molecule that aids in planning a synthesis. This compound can be considered a key synthon for building larger, more intricate structures. The functional groups present—the aromatic ring, the ether linkage, and the ethyl group—can all be modified through various reactions. For instance, the ethyl group can undergo oxidation, while the ether can be cleaved to reveal a phenol (B47542).

This versatility allows it to be a building block for heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. wikipedia.org By introducing appropriate functional groups onto the benzene ring of this compound, subsequent intramolecular reactions can be triggered to form fused ring systems. Although specific industrial-scale applications are not widely documented, its structural motif appears in complex natural products and pharmacologically active molecules, making it a useful model for synthetic chemists.

Role in Material Science Research (e.g., as a component in ionic liquids)

Ionic liquids are salts that are liquid below 100°C, often even at room temperature. monash.edu They are composed of a large organic cation and an organic or inorganic anion and are investigated for their potential as environmentally benign solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. monash.eduqub.ac.uk

The development of new ionic liquids often involves modifying the structure of the cation or anion to achieve desired characteristics. researchgate.net While extensive research exists on common ionic liquid families, such as those based on imidazolium (B1220033) or pyridinium (B92312) cations, the direct use of this compound as a primary component in ionic liquid formulations is not prominently featured in current scientific literature. However, its derivatives could potentially be used to create new ionic species. The principles of ionic liquid design are based on creating large, asymmetric ions that disrupt crystal lattice formation. monash.edu Aromatic ethers can be incorporated into more complex ionic structures, suggesting a potential, though currently underexplored, role for synthons derived from this compound in this field of material science.

Environmental Chemistry Research: Chemical Transformation and Degradation Mechanisms

The presence of aromatic compounds in the environment, often as pollutants from industrial processes or fuel spills, necessitates research into their fate and degradation. nih.gov While specific studies on this compound are limited, its behavior can be inferred from research on similar compounds like other alkylbenzenes (toluene, ethylbenzene) and aromatic ethers (anisole). wikipedia.orgnih.gov

As a volatile organic compound (VOC), this compound released into the atmosphere is expected to undergo photochemical transformation. wikipedia.org The primary degradation pathway in the troposphere would be its reaction with hydroxyl radicals (•OH). These reactions typically involve hydrogen abstraction from the ethyl group or addition to the aromatic ring, initiating a cascade of oxidation reactions that break the molecule down into smaller, less harmful compounds like carbon dioxide and water. The methoxy group in anisole (B1667542) is known to influence its reactivity, making the ring more susceptible to attack compared to benzene. wikipedia.org

In soil and water, microbial degradation is a key process for eliminating aromatic hydrocarbons. nih.govnih.gov Certain strains of bacteria have evolved metabolic pathways to use these compounds as a source of carbon and energy. nih.govmdpi.com Based on studies of related compounds, the biodegradation of this compound would likely be initiated by oxygenase enzymes.

These enzymes, such as monooxygenases and dioxygenases, would attack either the alkyl side chain or the aromatic ring. A common pathway involves the hydroxylation of the ring to form a catechol-like intermediate. Subsequently, dioxygenase enzymes would cleave the aromatic ring, opening it up for further metabolism through central metabolic pathways. nih.gov

Table 2: Potential Microbial Genera Involved in the Biodegradation of Aromatic Compounds

| Microbial Genus | Type of Hydrocarbons Degraded | Relevant Enzymes |

|---|---|---|

| Pseudomonas | Aromatic hydrocarbons (e.g., BTEX, PCBs) | Dioxygenases, Monooxygenases |

| Burkholderia | Aromatic hydrocarbons (e.g., BTEX) | Catechol 2,3-dioxygenase (C23D), Alkane hydroxylase (alkB) nih.gov |

| Cupriavidus | Aromatic and aliphatic hydrocarbons nih.gov | Oxygenases |

| Aspergillus | Pesticide intermediates (e.g., 3-phenoxybenzoic acid) mdpi.com | Hydrolases, Oxygenases mdpi.com |

The presence of both an ethyl group and a methoxy group might lead to co-metabolism, where multiple microbial species work synergistically to completely break down the compound. mdpi.com

Formation of Transformation Products in Environmental Contexts

The environmental fate of this compound is governed by several processes that transform it into various byproducts. The primary pathways for its alteration in the environment include biodegradation by microorganisms and oxidation, particularly at the reactive benzylic position of the ethyl group. libretexts.org

In biodegradation, microorganisms can metabolize alkyl-substituted aromatic compounds through specific pathways. For long-chain n-alkylbenzenes, a common mechanism involves the initial oxidation of the terminal methyl group of the alkyl side chain to a carboxylic group, followed by β-oxidation. nih.gov For this compound, this suggests a stepwise oxidation of the ethyl group. Another significant biological pathway for aromatic compounds is ring cleavage, where intermediates like catechol are formed and subsequently broken down. researchgate.net The presence of the methoxy group may also lead to O-demethylation, yielding 3-ethylphenol (B1664133) as a transformation product.

The benzylic carbon on the ethyl group is particularly susceptible to oxidation. libretexts.org Under vigorous oxidizing conditions, such as with potassium permanganate (B83412), the entire alkyl side chain of an alkylbenzene can be oxidized to a carboxyl group, which would transform this compound into 3-methoxybenzoic acid. ncert.nic.in Radical-mediated reactions, such as those initiated by hydroxyl radicals in the atmosphere, can also lead to the formation of benzylic halides. libretexts.org

Table 1: Potential Environmental Transformation Pathways and Products

| Transformation Process | Reacting Species/Condition | Potential Product Class | Example Product |

|---|---|---|---|

| Biodegradation (Side-Chain Oxidation) | Microorganisms (e.g., Pseudomonas sp.) | Benzylic Alcohols, Ketones, Carboxylic Acids | 1-(3-Methoxyphenyl)ethanol |

| Biodegradation (Demethylation) | Microorganisms | Phenols | 3-Ethylphenol |

| Biodegradation (Ring Cleavage) | Dioxygenase enzymes | Aliphatic Acids | Succinate, Pyruvate |

| Chemical Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Aromatic Carboxylic Acids | 3-Methoxybenzoic Acid |

| Atmospheric Phototransformation | Hydroxyl Radicals (•OH) | Hydroxylated/Oxidized Derivatives | Hydroxylated ethylmethoxybenzenes |

Catalysis Research and Enzyme Studies

In the realm of catalysis, this compound serves as a model compound for studying enzymatic reactions and industrial chemical transformations such as transalkylation and disproportionation.

Evaluation as a Substrate or Inhibitor in Enzyme-Catalyzed Reactions

While direct studies on this compound are limited, its potential interaction with enzymes can be inferred from related molecules. The cytochrome P450 (P450) family of enzymes is primarily responsible for metabolizing a vast range of xenobiotic chemicals, including aromatic hydrocarbons. nih.govnih.gov These enzymes catalyze various oxidative reactions.

Given its structure, this compound is a likely substrate for several P450-mediated reactions. For example, exposure of rats to ethylbenzene (B125841) has been shown to induce cytochrome P450 enzymes, which then metabolize aromatic compounds through hydroxylation and demethylation. nih.gov Specifically, p-nitroanisole, a structurally similar compound, undergoes O-demethylation, and toluene (B28343) undergoes both aliphatic and aromatic hydroxylation. nih.gov This suggests that this compound could be metabolized via two main pathways:

O-demethylation at the methoxy group to yield 3-ethylphenol.

Hydroxylation at the benzylic position of the ethyl group to form 1-(3-methoxyphenyl)ethanol.

Furthermore, compounds can act as inhibitors of P450 enzymes by competing for the active site. Diltiazem, for instance, is both a substrate and an inhibitor of the cytochrome P-450 3A4 enzyme system. nih.gov It is plausible that this compound or its metabolites could similarly exhibit inhibitory effects on specific P450 isozymes, thereby affecting the metabolism of other compounds.

Table 2: Predicted Enzymatic Reactions and Metabolites

| Enzyme System | Reaction Type | Predicted Metabolite |

|---|---|---|

| Cytochrome P450 | Benzylic Hydroxylation | 1-(3-Methoxyphenyl)ethanol |

| Cytochrome P450 | O-Demethylation | 3-Ethylphenol |

| Cytochrome P450 | Aromatic Hydroxylation | Ethyl-methoxyphenols |

Role in Transalkylation and Disproportionation Reactions of Alkylbenzenes

Transalkylation and disproportionation are crucial reactions in the petrochemical industry used to interconvert alkylated aromatic compounds to meet market demands. wikipedia.org Transalkylation involves the transfer of an alkyl group between two aromatic rings, while disproportionation is a specific type of transalkylation where identical molecules react to produce a non-alkylated and a poly-alkylated species. wikipedia.orgwikipedia.org For example, toluene can be converted to benzene and xylene. wikipedia.org

These reactions are typically catalyzed by zeolites. wikipedia.org Studies on anisole, the parent compound of this compound, show that it undergoes bimolecular transalkylation reactions over HZSM-5 zeolite catalysts to form phenol and methylanisole. ou.edu Similarly, diethylbenzenes are often recycled via transalkylation with benzene to produce the more valuable ethylbenzene. wikipedia.orgepo.org

Based on these principles, this compound can be expected to participate in such reactions:

Transalkylation: It could react with benzene in the presence of a suitable catalyst to produce methoxybenzene and ethylbenzene.

Disproportionation: Two molecules of this compound could react, theoretically yielding methoxybenzene and di-ethyl-methoxybenzene.

However, research on related compounds like isopropylbenzene has shown that disproportionation can be highly selective for producing specific isomers, such as meta-di-isopropylbenzene. google.com The specific reaction conditions and catalyst choice, often a Group VIII noble metal-promoted zeolite, are critical in directing the outcome of these transformations. google.com

Table 3: Representative Alkylbenzene Conversion Reactions

| Reaction Type | Reactant(s) | Catalyst Type | Major Product(s) |

|---|---|---|---|

| Disproportionation | Toluene + Toluene | Zeolite | Benzene + Xylene wikipedia.org |

| Transalkylation | Poly-ethylbenzene + Benzene | Zeolite (e.g., MCM-56) | Ethylbenzene epo.org |

| Transalkylation | Anisole + Anisole | Zeolite (HZSM-5) | Phenol + Methylanisole ou.edu |

| Predicted Transalkylation | This compound + Benzene | Zeolite | Methoxybenzene + Ethylbenzene |

常见问题

Q. What are the standard synthetic routes for 1-Ethyl-3-methoxybenzene in laboratory settings?

Methodological Answer: this compound can be synthesized through two primary routes:

- Williamson Ether Synthesis : React 3-ethylphenol with methyl iodide (CH₃I) in the presence of a strong base (e.g., NaOH) to introduce the methoxy group .

- Friedel-Crafts Alkylation : Introduce the ethyl group to 3-methoxybenzene using ethyl chloride (CH₂CH₂Cl) and a Lewis acid catalyst (e.g., AlCl₃) . Key Considerations :

- Monitor reaction conditions (temperature, solvent polarity) to avoid over-alkylation or side reactions.

- Purification via fractional distillation or column chromatography is recommended due to the compound’s boiling point (~197°C) and density (0.9575 g/cm³) .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂O | |

| Molecular Weight | 136.19 g/mol | |

| Boiling Point | ~197°C (estimated) | |

| Density | 0.9575 g/cm³ | |

| LogP (Octanol-Water) | 3.28 (estimated) |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- GC-MS : Use a non-polar column (e.g., DB-5) to separate impurities. The molecular ion peak (m/z 136) and fragmentation patterns (e.g., loss of ethyl or methoxy groups) confirm identity .

- NMR :

-

¹H NMR : Expect signals for methoxy (-OCH₃) at δ 3.8 ppm (singlet), ethyl group protons (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), and aromatic protons in the meta configuration .

-

¹³C NMR : Methoxy carbon at δ 55–60 ppm, ethyl carbons at δ 10–25 ppm (CH₃) and δ 30–40 ppm (CH₂), and aromatic carbons between δ 110–150 ppm .

Note : Compare spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if dust or vapors are present .

- Ventilation : Work in a fume hood to avoid inhalation exposure (acute toxicity Category 4 for inhalation) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- First Aid : For skin contact, wash with soap and water. For ingestion, seek immediate medical attention; do not induce vomiting .

Advanced Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:

- Systematic Literature Review : Cross-reference peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook) while excluding unreliable sources .

- Experimental Validation : Replicate key measurements (e.g., boiling point, logP) under controlled conditions. Use high-purity samples and calibrated instruments .

- Data Quality Criteria : Apply the following to assess reliability:

- Consistency across multiple studies.

- Transparency in methodology (e.g., calibration standards for GC-MS) .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., ethanol, DMSO) to assess stability under experimental conditions .

- PBPK Modeling : Adapt physiologically-based pharmacokinetic models from analogous compounds (e.g., ethylbenzene) to estimate metabolic pathways and bioaccumulation potential .

Q. What are the current data gaps in the toxicological profile of this compound, and how can they be addressed?

Methodological Answer: Identified Gaps :

- Limited data on chronic toxicity, ecotoxicology (e.g., bioaccumulation potential), and endocrine disruption .

- No validated biomarkers for exposure monitoring .

Research Strategies :

- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to screen for cytotoxicity and metabolic activation .

- In Vivo Studies : Conduct subchronic rodent studies (OECD Guideline 408) to establish NOAEL/LOAEL values .

- Ecotoxicity Testing : Follow OECD 201/202 guidelines for algae and Daphnia magna to assess environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。